2-Bromo-4-(trifluoromethyl)thiazole
Overview
Description
2-Bromo-4-(trifluoromethyl)thiazole is a compound that has garnered interest due to its potential applications in various fields, including drug discovery and material science. The presence of both bromine and trifluoromethyl groups in the thiazole ring suggests that this compound could serve as a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of thiazole derivatives, including those with bromo and trifluoromethyl substituents, has been explored in several studies. For instance, a synthetic protocol involving 1,3-dibromo-1,1-difluoro-2-propanone as a synthon has been reported, which allows the introduction of a bromodifluoromethyl group into the thiazole ring . Another study describes the selective bromination of thiazole derivatives using N-bromosuccinimide, which could potentially be applied to synthesize 2-bromo-4-(trifluoromethyl)thiazole . Additionally, the synthesis of related compounds with trifluoromethyl groups has been achieved through various methods, including one-pot, three-component reactions .
Molecular Structure Analysis
Structural and conformational studies of thiazole derivatives are crucial for understanding their chemical behavior. Spectroscopic methods such as FT-IR, NMR, Raman, and X-ray diffraction have been employed to elucidate the structures of these compounds . Density functional theory (DFT) calculations can also assist in predicting the vibrational and magnetic properties, providing a deeper insight into the molecular structure .
Chemical Reactions Analysis
Thiazole derivatives undergo a range of chemical reactions, which can be utilized to synthesize complex molecules of biological interest. For example, the bromination of acrylonitriles proceeds regioselectively at the thiazole ring, leading to the formation of new brominated thiazoles . The reactivity of the thiazole ring towards electrophilic substitution reactions, such as bromination, is influenced by the nature and position of substituents on the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the electron density distribution within the molecule, which in turn can influence properties like acidity, reactivity, and stability. The synthesis of novel organic compounds derived from thiazole derivatives and their characterization through various analytical techniques can provide valuable information about their physical properties, such as optical band gaps and dielectric constants .
Scientific Research Applications
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Antimicrobial Activities
- Field : Medicinal Chemistry
- Application : 2,4-disubstituted thiazoles have been found to exhibit antimicrobial activities .
- Method : A series of 2,4-disubstituted thiazole derivatives were synthesized and screened for their in vitro antimicrobial activities against Bacillus subtilis, Escherichia coli, Staphyloccus aureus, Candida albicans, and Aspergillus niger by the tube dilution method .
- Results : The results of these studies are not specified in the source .
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Antitubercular Activity
- Field : Medicinal Chemistry
- Application : Certain 2,4-disubstituted thiazoles have been investigated for their antitubercular activity .
- Method : A series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .
- Results : Some compounds showed comparable activity (MIC value 0.625 µg/mL) to standard drug rifampicin (0.5 µg/mL) and isoniazid (0.7 µg/mL) .
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Anticancer Activity
- Field : Medicinal Chemistry
- Application : 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, a specific type of 2,4-disubstituted thiazoles, have been evaluated for their anticancer activity .
- Method : The method of application or experimental procedures are not specified in the source .
- Results : The results of these studies are not specified in the source .
-
Antiviral Activity
- Field : Medicinal Chemistry
- Application : Certain 2,4-disubstituted thiazoles have been found to exhibit antiviral activity .
- Method : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of these studies are not specified in the source .
-
Anti-Inflammatory Activity
- Field : Medicinal Chemistry
- Application : 2,4-disubstituted thiazoles have been reported to have anti-inflammatory activity .
- Method : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of these studies are not specified in the source .
-
N-Arylation of Azaindoles
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Antihypertensive Activity
- Field : Medicinal Chemistry
- Application : Certain thiazole derivatives have been found to exhibit antihypertensive activity .
- Method : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of these studies are not specified in the source .
-
Antischizophrenia Activity
- Field : Medicinal Chemistry
- Application : Some thiazole derivatives have been reported to have antischizophrenia activity .
- Method : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of these studies are not specified in the source .
-
Anti-HIV Activity
Safety And Hazards
The compound is considered hazardous and has been assigned the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
While specific future directions for 2-Bromo-4-(trifluoromethyl)thiazole are not mentioned in the search results, thiazole derivatives are a topic of ongoing research due to their diverse biological activities . Further studies could focus on exploring the potential applications of 2-Bromo-4-(trifluoromethyl)thiazole in various fields, including medicinal chemistry.
properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF3NS/c5-3-9-2(1-10-3)4(6,7)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNVGMVYUYNBOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631022 | |
Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethyl)thiazole | |
CAS RN |
41731-39-9 | |
Record name | 2-Bromo-4-(trifluoromethyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41731-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-(trifluoromethyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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